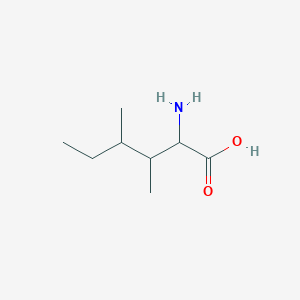

2-Amino-3,4-dimethylhexanoic acid

Description

Historical Context and Discovery within Natural Products

There is a notable absence of published research detailing the initial isolation or synthesis of 2-Amino-3,4-dimethylhexanoic acid. Its history is largely confined to its availability as a building block for chemical synthesis. Unlike many non-proteinogenic amino acids that have been discovered from microbial or plant sources, there is no clear evidence to date of this compound being a naturally occurring compound. The PubChem database entry for this compound was created in 2017, indicating its relatively recent documentation in public chemical databases. nih.gov

Significance as a Branched-Chain Non-Proteinogenic α-Amino Acid

This compound belongs to the class of branched-chain amino acids (BCAAs), which are characterized by an aliphatic side-chain with a branch. wikipedia.org The most well-known BCAAs are the proteinogenic amino acids leucine, isoleucine, and valine, which are essential for humans and play crucial roles in muscle protein synthesis and metabolism. wikipedia.orgwebmd.comalfa-chemistry.com

As a non-proteinogenic amino acid, this compound is not one of the 22 amino acids naturally encoded in the genome for protein synthesis. wikipedia.org The significance of non-proteinogenic amino acids lies in their diverse biological activities and their use as building blocks in medicinal chemistry and drug discovery. wikipedia.orgmdpi.com They can be found as intermediates in metabolic pathways or as components of secondary metabolites with unique physiological roles. wikipedia.orgmdpi.com The branched-chain nature of this compound suggests potential interactions with biological systems that recognize other BCAAs, although specific research into these interactions is currently lacking.

Stereochemical Complexity and Isomeric Forms of this compound

The structure of this compound presents significant stereochemical complexity. The molecule contains three chiral centers at the C2, C3, and C4 positions of the hexanoic acid backbone. This gives rise to a total of 2^3 = 8 possible stereoisomers. The stereochemistry of amino acids is crucial for their biological function, as enzymes and receptors are highly specific to the three-dimensional arrangement of atoms. ucsb.eduuomustansiriyah.edu.iq

The synthesis of specific stereoisomers of such complex amino acids is a significant challenge in organic chemistry. For instance, the stereoselective synthesis of the related compound (2R,3R,4R)-2-amino-3-hydroxy-4,5-dimethylhexanoic acid, a component of the natural product homophymine A, required sophisticated asymmetric synthesis techniques to control the configuration at each chiral center. researchgate.net Similar methodologies would be necessary to access individual stereoisomers of this compound for detailed biological evaluation. The separation and identification of enantiomers and diastereomers of beta-methylated amino acids often require advanced chromatographic techniques. nih.gov

Overview of Research Domains and Contributions to Chemical Biology

Given the limited direct research on this compound, its contributions to chemical biology are currently more potential than realized. Its complex, branched, and chiral structure makes it an intriguing candidate for incorporation into peptides and other bioactive molecules to probe biological systems. The introduction of non-proteinogenic amino acids with unique side chains can confer novel properties to peptides, such as increased stability against enzymatic degradation and altered conformational preferences.

The study of such non-standard amino acids contributes to a deeper understanding of protein structure and function, and can lead to the development of novel therapeutic agents. While specific applications of this compound are yet to be explored and documented, it stands as a representative of the vast and underexplored chemical space of non-proteinogenic amino acids.

Structure

3D Structure

Properties

Molecular Formula |

C8H17NO2 |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

2-amino-3,4-dimethylhexanoic acid |

InChI |

InChI=1S/C8H17NO2/c1-4-5(2)6(3)7(9)8(10)11/h5-7H,4,9H2,1-3H3,(H,10,11) |

InChI Key |

DJFPUIRBUQHIBB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C)C(C(=O)O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Amino 3,4 Dimethylhexanoic Acid and Its Stereoisomers

Strategies for Diastereoselective and Enantioselective Synthesis

The controlled synthesis of the various stereoisomers of 2-amino-3,4-dimethylhexanoic acid relies on a range of sophisticated asymmetric techniques. These methods are crucial for establishing the desired stereochemistry at the α- and β-positions, as well as at the additional stereocenter in the side chain.

Asymmetric hydrogenation is a powerful tool for the enantioselective synthesis of amino acids from prochiral precursors such as α,β-dehydroamino acids. researchgate.net This method often employs chiral transition metal catalysts, such as those based on rhodium or iridium, with chiral phosphine (B1218219) ligands. researchgate.netrug.nl For the synthesis of this compound precursors, this approach would involve the hydrogenation of a suitable α,β-unsaturated ester or acid. The choice of catalyst and reaction conditions is critical to achieving high enantiomeric excess (ee).

A key precursor for one stereoisomer, (2R,3R,4R)-2-amino-3-hydroxy-4,5-dimethylhexanoic acid, was synthesized utilizing an anti-selective asymmetric hydrogenation of a chiral α-amino-β-keto ester as a pivotal step. nih.gov While not directly yielding this compound, this demonstrates the applicability of asymmetric hydrogenation in establishing key stereocenters found within related structures. The development of catalysts for the direct asymmetric hydrogenation of enamines is also a promising, atom-economic strategy for producing β-amino acids. rug.nl

Stereocontrolled alkylation of chiral enolates is a cornerstone of asymmetric synthesis and has been successfully applied to the synthesis of complex amino acids. The Evans' asymmetric alkylation, for instance, was a key step in the synthesis of a precursor to a related compound, (2R,3R,4R)-2-amino-3-hydroxy-4,5-dimethylhexanoic acid. nih.gov This methodology typically involves the use of a chiral auxiliary, such as an oxazolidinone, to direct the stereochemical outcome of the alkylation of a glycine (B1666218) enolate equivalent with a suitable electrophile.

For the synthesis of this compound, a stereocontrolled alkylation could be envisioned where a chiral glycine enolate is reacted with a derivative of 2-methyl-1-bromobutane or a related electrophile. The inherent chirality of the auxiliary guides the incoming alkyl group to a specific face of the enolate, thereby establishing the desired stereochemistry at the α-carbon. Subsequent removal of the auxiliary provides the enantiomerically enriched amino acid.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical course of a reaction. wikipedia.orgresearchgate.net A wide variety of chiral auxiliaries have been developed and are instrumental in asymmetric synthesis. researchgate.netthieme-connect.de In the context of this compound synthesis, chiral auxiliaries like Evans' oxazolidinones or pseudoephedrine can be used to direct alkylation reactions with high diastereoselectivity. nih.govwikipedia.org For example, an N-acylated pseudoephedrine amide can be deprotonated to form a chiral enolate, which then reacts with an electrophile in a highly stereocontrolled manner. wikipedia.org

Chiral catalysts, on the other hand, can induce enantioselectivity without being covalently bonded to the substrate. thieme-connect.de Asymmetric transfer hydrogenation, for instance, utilizes chiral catalysts to deliver hydrogen from a source like formic acid to a substrate, creating a chiral center with high enantiomeric excess. nih.govresearchgate.net This has been effectively used for the synthesis of β-amino alcohols, which are structurally related to the target molecule. researchgate.net Chiral Ni(II) complexes of Schiff bases have also emerged as powerful tools for the asymmetric synthesis of α-amino acids through alkylation. nih.gov

Table 1: Comparison of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Key Features |

| Evans' Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions | High diastereoselectivity, predictable stereochemical outcome. wikipedia.orgresearchgate.net |

| Pseudoephedrine | Asymmetric alkylation | Forms a chiral amide, directs alkylation to be syn to the methyl group. wikipedia.org |

| Camphorsultam | Michael additions, Claisen rearrangements | Can provide high asymmetric induction. wikipedia.org |

| Sulfinamides | Synthesis of amines and amino acids | Versatile for the preparation of fluorinated amines and amino acids. bioorganica.com.ua |

Total Synthesis of Specific Diastereomers of this compound

The total synthesis of specific diastereomers of this compound requires a carefully planned sequence of reactions that control the stereochemistry at each of the three chiral centers. One reported synthesis of a related complex amino acid, (2R,3R,4R)-2-amino-3-hydroxy-4,5-dimethylhexanoic acid, highlights a successful strategy combining Evans' asymmetric alkylation and anti-selective asymmetric hydrogenation of a chiral α-amino-β-keto ester. nih.gov This approach demonstrates the power of combining different stereoselective methods to construct multiple stereocenters with high fidelity. The synthesis of other diastereomers would necessitate the use of different chiral auxiliaries, catalysts, or starting materials to achieve the desired stereochemical outcome at each chiral center.

Preparation of Orthogonally Protected Derivatives for Peptide Synthesis

For the incorporation of this compound into peptides using solid-phase peptide synthesis (SPPS), it is essential to have orthogonally protected derivatives. nih.gov This means that the α-amino group and the carboxylic acid group must be protected with groups that can be removed under different conditions without affecting the other protecting groups or the peptide backbone.

The most common protecting group for the α-amino group in SPPS is the fluorenylmethyloxycarbonyl (Fmoc) group. nih.gov The Fmoc group is base-labile and can be removed with a solution of piperidine (B6355638) in a suitable solvent. The carboxylic acid is typically protected as a tert-butyl ester, which is acid-labile and can be cleaved with trifluoroacetic acid. Therefore, the synthesis of Fmoc-2-amino-3,4-dimethylhexanoic-acid is a crucial step for its use in peptide synthesis. This can be achieved by reacting the free amino acid with Fmoc-succinimide or a similar reagent.

Table 2: Common Protecting Groups in Peptide Synthesis

| Protecting Group | Abbreviation | Cleavage Condition |

| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) nih.gov |

| tert-Butyloxycarbonyl | Boc | Acid (e.g., Trifluoroacetic Acid) |

| Benzyl | Bzl | Hydrogenolysis |

| Dithiasuccinoyl | Dts | Thiolysis nih.gov |

Chemoenzymatic and Biocatalytic Approaches to this compound Synthesis

Chemoenzymatic and biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis. These approaches utilize enzymes to catalyze key steps in the synthetic sequence, often with high enantioselectivity and diastereoselectivity. While specific examples for the synthesis of this compound are not prominently reported, the general principles of biocatalysis are applicable.

For instance, transaminases (also known as aminotransferases) can be used to introduce an amino group into a keto acid precursor in a stereoselective manner. A hypothetical chemoenzymatic route to this compound could involve the chemical synthesis of 3,4-dimethyl-2-oxohexanoic acid, followed by an enzymatic amination using a suitable transaminase to establish the desired stereochemistry at the α-carbon. The stereochemistry of the methyl groups at positions 3 and 4 would need to be set in the preceding chemical steps. The evolution of enzymes to handle non-natural substrates is a rapidly developing field that holds great promise for the efficient synthesis of complex amino acids like this compound.

Role and Presence in Complex Natural Products

Identification of 2-Amino-3,4-dimethylhexanoic Acid as an Unusual Amino Acid Residue

This compound is classified as a non-proteinogenic, or "unusual," amino acid, meaning it is not one of the 20 common amino acids encoded by the standard genetic code. Its identification within complex natural products is a meticulous process that relies on advanced analytical techniques. The structural elucidation of peptides containing this residue involves the complete degradation of the peptide, typically through acid hydrolysis, followed by the separation and analysis of the constituent amino acids.

The definitive identification and characterization of this compound and other unusual amino acids are accomplished using a combination of high-performance liquid chromatography (HPLC), high-performance capillary electrophoresis, and mass spectrometry. nih.gov For instance, the Marfey method is a specific technique used to determine the chirality of amino acids by reacting the hydrolysate with a chiral derivatizing agent, allowing for the separation and identification of D- and L-amino acid isomers via HPLC. nih.gov The precise structure and stereochemistry are often confirmed through the total synthesis of the proposed amino acid and comparison with the natural isolate. nih.govresearchgate.net

This branched-chain amino acid is of significant interest because its incorporation into a peptide chain can impart unique conformational properties and biological activities to the parent molecule that are not achievable with standard amino acids.

Integration within Cyclodepsipeptides and Macrocyclic Peptides

This compound is a recurring structural motif in a class of natural products known as cyclodepsipeptides. nih.gov These are cyclic molecules containing both amide and ester bonds in their backbone. The presence of this bulky, lipophilic amino acid residue can influence the three-dimensional shape of the macrocycle, which is often critical for its biological function. The synthesis of such macrocyclic peptides can be achieved through various chemical strategies, including on-resin cyclization methods. nih.gov

The integration of non-standard residues like this compound is a hallmark of many bioactive peptides isolated from marine and microbial sources. These unique structural components are often essential for the compound's therapeutic or cytotoxic effects.

Detailed analysis of specific natural products provides clear examples of the role of this compound.

Homophymine A: This potent cytotoxic cyclodepsipeptide, isolated from the marine sponge Homophymia, notably contains two residues of this compound. The presence of these unusual amino acids is a key structural feature contributing to its significant activity against various cancer cell lines.

Pipecolidepsin A: Originally isolated from a marine sponge, Pipecolidepsin A is a cyclodepsipeptide that exhibits notable cytotoxic activity against several human tumor cell lines. nih.govresearchgate.net Its complex structure features an abundance of non-proteinogenic amino acids, including a derivative of this compound, specifically (2R,3R,4R)-2-amino-3-hydroxy-4,5-dimethylhexanoic acid. nih.govresearchgate.net The total synthesis of Pipecolidepsin A has confirmed its chemical structure and provided a pathway to create related analogues for further study. nih.govresearchgate.net

Table 1: Research Findings on Homophymine A and Pipecolidepsin A

| Compound | Source Organism | Key Structural Feature | Noted Biological Activity |

|---|---|---|---|

| Homophymine A | Marine Sponge (Homophymia) | Contains two this compound residues | Potent cytotoxicity against cancer cell lines |

| Pipecolidepsin A | Marine Sponge (Homophymia lamellosa) | Contains a (2R,3R,4R)-2-amino-3-hydroxy-4,5-dimethylhexanoic acid residue | Cytotoxic against human tumor cell lines (HT29, Hep G2, MCF-7) nih.gov |

Biosynthetic Postulations for this compound Incorporation

The biosynthesis of natural products containing unusual amino acids like this compound is typically carried out by large, multi-modular enzymes called non-ribosomal peptide synthetases (NRPSs). nih.gov This pathway is distinct from ribosomal protein synthesis, which is limited to the genetically encoded amino acids.

In the NRPS pathway, the biosynthesis of D-amino acids, which are common in these natural products, can occur through two main routes: the action of epimerase domains within the NRPS machinery that convert an L-amino acid to its D-enantiomer, or the direct incorporation of a free D-amino acid that has been generated by a separate racemase enzyme. nih.gov For example, studies on the biosynthesis of penicillin showed that the D-valine residue is derived from L-valine. nih.gov

The incorporation of this compound into a peptide backbone follows a series of steps:

Activation: An adenylation (A) domain within the NRPS complex specifically recognizes the unusual amino acid and activates it using ATP. The specificity of this A-domain is a critical determinant for which amino acids are incorporated.

Thiolation: The activated amino acid is then transferred to a peptidyl carrier protein (PCP) domain, also known as a thiolation (T) domain, where it is attached as a thioester.

Condensation: A condensation (C) domain catalyzes the formation of a peptide bond between the tethered amino acid and the growing peptide chain.

While the general mechanism of NRPS is understood, the precise enzymatic steps leading to the formation of the this compound precursor itself are still a subject of investigation and are believed to involve enzymes from polyketide synthase (PKS) pathways.

Mechanistic Biological and Biochemical Investigations

Elucidation of Molecular Interactions and Target Pathways

While specific molecular targets for 2-Amino-3,4-dimethylhexanoic acid have not been definitively identified in the available scientific literature, its structural characteristics as a BCAA suggest potential interactions with pathways known to be modulated by this class of amino acids. BCAAs are known to compete with other large neutral amino acids for transport across the blood-brain barrier, which can in turn affect the synthesis of neurotransmitters.

Furthermore, a related compound, (3R,4S)-3-amino-4-methylhexanoic acid, is utilized in the synthesis of neuropeptides, indicating a potential role in influencing neurotransmitter systems. It is plausible that this compound could interact with similar enzymatic and receptor systems within the central nervous system, although direct evidence is currently lacking.

Enzyme Substrate and Inhibitor Studies involving this compound Analogues

There is limited direct research on this compound as either a substrate or an inhibitor of specific enzymes. However, the metabolism of BCAAs is well-characterized and involves the action of two key enzymes: branched-chain aminotransferase (BCAT) and branched-chain α-keto acid dehydrogenase (BCKDH). It is conceivable that this compound could serve as a substrate for BCAT, undergoing transamination to its corresponding α-keto acid.

Studies on analogues of other amino acids have demonstrated the potential for such compounds to act as enzyme inhibitors. For instance, aminophosphonate and aminoboronate analogues of proteinogenic amino acids are known to be effective enzyme inhibitors by mimicking tetrahedral transition state intermediates. nih.gov This suggests that derivatives of this compound could be synthesized and evaluated for their potential as inhibitors of various enzymes.

Modulation of Cellular Metabolic Processes

As a BCAA, this compound has the potential to modulate cellular metabolic processes. The catabolism of BCAAs is intricately linked to energy metabolism and can influence glucose homeostasis and other metabolic pathways.

Research on a closely related compound, 2-Amino-3-methylhexanoic acid (AMHA), has shown that it can induce resistance to temperature stress and various pathogens in plants. mdpi.com This induced resistance is a complex physiological response that involves significant metabolic reprogramming. While AMHA itself did not show direct antifungal properties, its ability to elicit a protective response in plants highlights how such amino acids can modulate cellular metabolism to enhance stress tolerance. mdpi.com

Structure-Activity Relationship (SAR) Studies on this compound and its Derivatives in Model Systems

For example, SAR studies on betulinic acid derivatives have shown that modifications to different parts of the molecule can significantly impact its anti-HIV activity. nih.gov Similarly, the synthesis and evaluation of various α-aminophosphonate derivatives have revealed that the nature of substituents on the quinoline (B57606) and thiazole (B1198619) moieties influences their antimicrobial activity. nih.gov A similar approach could be applied to this compound, where derivatives with modified alkyl chains, amino groups, or carboxylic acid functionalities could be synthesized to explore their impact on biological activity.

Studies on Biological Activity in Non-Human and Cellular Models (e.g., antimicrobial, cytoprotective effects)

Direct studies on the antimicrobial or cytoprotective effects of this compound are limited. However, the broader class of amino acid derivatives has been a source of compounds with significant biological activity. Many known antibacterial, antifungal, and antiprotozoal agents are based on an amino acid scaffold. nih.gov

A study on the related compound 2-Amino-3-methylhexanoic acid (AMHA) demonstrated its ability to induce resistance in wheat against powdery mildew. mdpi.com This protective effect was achieved by suppressing fungal growth and infection on the plants, suggesting an indirect antimicrobial effect mediated by the plant's immune response. mdpi.com However, it is important to note that AMHA itself did not exhibit direct antifungal activity against a range of fungal pathogens in vitro. mdpi.com This underscores the complexity of interpreting the biological activity of such compounds, which may act through modulation of host responses rather than direct toxicity to pathogens.

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules like 2-Amino-3,4-dimethylhexanoic acid. By providing detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), NMR allows for the mapping of the carbon-hydrogen framework.

Similarly, a ¹³C NMR spectrum would display unique resonances for each of the eight carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid group. The chemical shifts of these carbon signals would provide further evidence for the assigned structure.

1D and 2D NMR Techniques for Stereochemical Elucidation

The presence of three stereocenters in this compound (at C2, C3, and C4) gives rise to multiple possible stereoisomers. Distinguishing between these isomers requires more advanced NMR techniques. One-dimensional (1D) techniques like the Nuclear Overhauser Effect (NOE) can provide through-space distance information between protons, which can help in assigning relative stereochemistry.

Two-dimensional (2D) NMR experiments are even more powerful for this purpose. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would reveal one-bond and multiple-bond correlations between protons and carbons, respectively. These experiments are instrumental in piecing together the complete molecular structure and are critical in differentiating between diastereomers.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and for gaining insights into its structure through fragmentation analysis. For this compound (C₈H₁₇NO₂), the calculated monoisotopic mass is 159.125928785 Da. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. An HRMS analysis of this compound would be expected to yield a molecular ion peak corresponding to its exact mass, confirming its molecular formula. nih.gov Fragmentation patterns observed in the mass spectrum would arise from the cleavage of specific bonds within the molecule, providing further structural information. For instance, the loss of the carboxylic acid group or cleavage adjacent to the amino group would produce characteristic fragment ions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the various functional groups it contains.

| Functional Group | Expected Wavenumber Range (cm⁻¹) |

| N-H stretch (amine) | 3300-3500 |

| O-H stretch (carboxylic acid) | 2500-3300 (broad) |

| C-H stretch (alkane) | 2850-2960 |

| C=O stretch (carboxylic acid) | 1700-1725 |

| N-H bend (amine) | 1550-1650 |

The presence of these characteristic peaks in an IR spectrum would provide strong evidence for the presence of the amino and carboxylic acid functional groups within the molecule.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unambiguous information about both the relative and absolute stereochemistry of a chiral molecule. For a compound with multiple stereocenters like this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the definitive assignment of the configuration at each stereocenter. While no published crystal structure for this compound is currently available, this method remains the most powerful tool for stereochemical determination. The study of supramolecular assemblies in related amino-chloropyridine derivatives highlights the utility of X-ray diffraction in understanding intermolecular interactions.

Chromatographic Methods for Purity and Isomeric Separation

Chromatographic techniques are essential for assessing the purity of a compound and for separating mixtures of isomers. High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis and purification of amino acids.

HPLC and UPLC Method Development

The development of robust HPLC and UPLC methods is crucial for the routine analysis of this compound, allowing for its quantification and purity assessment. Due to its lack of a strong chromophore, direct UV detection of this aliphatic amino acid presents challenges. shimadzu.com Consequently, pre-column derivatization is a common strategy to enhance detection and improve chromatographic retention on reversed-phase columns.

One widely employed derivatization reagent is o-phthalaldehyde (B127526) (OPA), which reacts with the primary amine of this compound in the presence of a thiol to form a highly fluorescent isoindole derivative. This allows for sensitive detection using a fluorescence detector. An alternative is the use of 9-fluorenylmethyl chloroformate (FMOC-Cl), which also imparts a fluorescent tag. cat-online.com

For a typical reversed-phase HPLC method, a C18 column is often the stationary phase of choice. nih.gov The mobile phase generally consists of a buffered aqueous solution and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). A gradient elution is typically employed to ensure adequate separation from any impurities and to achieve a reasonable analysis time.

Below are representative data tables outlining hypothetical HPLC and UPLC method parameters for the analysis of OPA-derivatized this compound.

Table 1: HPLC Method Parameters for OPA-Derivatized this compound

| Parameter | Value |

|---|---|

| Stationary Phase | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase A | 25 mM Sodium Phosphate, pH 7.2 |

| Mobile Phase B | Acetonitrile/Methanol (50:50, v/v) |

| Gradient | 10% B to 70% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | Fluorescence (Ex: 340 nm, Em: 455 nm) |

| Injection Volume | 10 µL |

Table 2: UPLC Method Parameters for OPA-Derivatized this compound

| Parameter | Value |

|---|---|

| Stationary Phase | C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 80% B over 3 minutes |

| Flow Rate | 0.6 mL/min |

| Column Temperature | 45 °C |

| Detection | Fluorescence (Ex: 340 nm, Em: 455 nm) |

| Injection Volume | 2 µL |

Hydrophilic Interaction Liquid Chromatography (HILIC) presents an alternative separation mechanism, particularly for underivatized amino acids. jocpr.comnih.gov In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a non-polar organic solvent. This can be advantageous as it may circumvent the need for derivatization, although sensitivity can be lower compared to fluorescence-based methods.

Chiral Stationary Phase Chromatography for Enantiomeric Purity

This compound possesses two chiral centers at the C2 and C3 positions, and potentially a third at the C4 position depending on the specific stereoisomer, leading to the possibility of multiple stereoisomers. The determination of enantiomeric purity is critical, as different enantiomers can exhibit distinct biological activities. Chiral Stationary Phase (CSP) chromatography is the premier technique for separating enantiomers. chromatographytoday.com

For the direct separation of the enantiomers of this compound, macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin, are highly effective for underivatized amino acids. sigmaaldrich.com These phases operate under reversed-phase or polar organic modes and offer broad enantioselectivity for a wide range of amino acids. Another successful class of CSPs for primary amino acids are those based on crown ethers. ankara.edu.tr

The mobile phase composition is a critical parameter in achieving enantiomeric separation on a CSP. It often consists of an organic solvent like methanol or ethanol, with a small amount of an acidic or basic modifier to control the ionization state of the analyte and enhance chiral recognition.

Alternatively, indirect methods can be used, which involve derivatizing the amino acid with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), to form diastereomers. nih.gov These diastereomers can then be separated on a standard achiral reversed-phase column. nih.gov

The following data table outlines a hypothetical chiral HPLC method for the enantiomeric purity assessment of this compound.

Table 3: Chiral HPLC Method for Enantiomeric Purity of this compound

| Parameter | Value |

|---|---|

| Chiral Stationary Phase | Teicoplanin-based CSP, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Methanol/Water (80:20, v/v) with 0.1% Acetic Acid |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm or Mass Spectrometry (MS) |

| Injection Volume | 5 µL |

Table 4: Research Findings on Enantiomeric Separation

| Enantiomeric Pair | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) |

|---|---|---|---|

| (2R, 3S) / (2S, 3R) | 12.5 | 14.2 | 2.1 |

These tables represent plausible research findings for the successful separation of enantiomeric pairs of this compound, demonstrating the capability of chiral chromatography to resolve these stereoisomers. The resolution values (Rs) greater than 1.5 indicate baseline separation, which is essential for accurate quantification of enantiomeric excess. The use of mass spectrometry as a detector provides enhanced selectivity and sensitivity, which is particularly useful for complex matrices. youtube.comnih.gov

Computational and Theoretical Chemistry Studies

Molecular Modeling and Conformational Analysis of 2-Amino-3,4-dimethylhexanoic Acid

Molecular modeling of this compound involves the use of computer-based methods to generate, manipulate, and analyze its three-dimensional structure. A key aspect of this is conformational analysis, which aims to identify the stable, low-energy spatial arrangements of the atoms in the molecule. Due to the presence of several single bonds, the molecule can adopt numerous conformations.

The conformational landscape of this compound is primarily determined by the rotation around the single bonds in its carbon backbone and the orientation of the amino and carboxylic acid functional groups. The presence of two stereocenters at the C2 and C3 positions, and another at the C4 position, gives rise to multiple diastereomers, each with its own unique set of stable conformations.

A systematic conformational search would typically be performed using molecular mechanics force fields. This approach calculates the potential energy of the molecule as a function of its atomic coordinates. By systematically rotating the rotatable bonds and minimizing the energy of the resulting structures, a set of low-energy conformers can be identified. The relative energies of these conformers determine their population at a given temperature, according to the Boltzmann distribution. The results of such an analysis would typically be presented in a table listing the relative energies and key dihedral angles of the most stable conformers.

While a detailed conformational analysis study for this specific molecule is not published, public databases provide some computed properties that are derived from a modeled 3D structure.

Table 1: Computed Molecular Descriptors for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H17NO2 | PubChem |

| Molecular Weight | 159.23 g/mol | PubChem |

| XLogP3-AA | -0.7 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

| Exact Mass | 159.125928785 | PubChem |

This table contains data computed by and sourced from the PubChem public chemical database.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to gain a deeper understanding of the electronic structure and reactivity of this compound. Unlike molecular mechanics, DFT explicitly considers the electrons in the system, providing a more accurate description of electronic properties.

A typical DFT study on this molecule would involve:

Geometry Optimization: Finding the minimum energy structure of the most stable conformer(s) at a higher level of theory.

Electronic Property Calculation: Determining properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity, as they represent the ability to donate and accept electrons, respectively. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability.

Reactivity Descriptors: Calculation of conceptual DFT-based reactivity descriptors like chemical potential, hardness, and electrophilicity index, which can predict the reactive behavior of the molecule.

While specific DFT studies on this compound are not found in the literature, studies on similar non-proteinogenic amino acids have shown that such calculations are invaluable for understanding their chemical behavior. nih.gov

Prediction and Correlation of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic parameters, which can then be correlated with experimental spectra for structure validation. For this compound, the following spectroscopic properties could be computationally predicted:

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated using methods like GIAO (Gauge-Including Atomic Orbital) within a DFT framework. These predicted spectra can aid in the interpretation of experimental NMR data and help in the assignment of signals to specific atoms in the molecule.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities of the molecule can be calculated. These correspond to the peaks observed in infrared (IR) and Raman spectra. Comparing the computed vibrational spectrum with an experimental one can help to confirm the structure and identify the presence of specific functional groups and their interactions.

Such predictive studies are particularly useful for novel or complex molecules where experimental spectral assignment can be challenging.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

To explore the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations are powerful in-silico techniques.

Molecular Docking: This method predicts the preferred orientation of a molecule (the ligand) when bound to a specific target, usually a protein or enzyme. A molecular docking study of this compound would involve placing it into the binding site of a target receptor and calculating the binding affinity. The results would provide insights into the potential interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. This can be used to screen for potential biological targets and to understand the structural basis of its activity.

Molecular Dynamics (MD) Simulations: MD simulations provide a time-resolved view of the molecular system, showing how the atoms move over time. An MD simulation of this compound, either in solution or bound to a receptor, would reveal its dynamic behavior, conformational flexibility, and the stability of its interactions with its environment (e.g., water molecules or amino acid residues in a binding pocket). All-atom explicit solvent MD simulations are a common approach for studying amino acids in aqueous solutions. nih.gov These simulations can provide detailed information on solvation, aggregation, and the thermodynamics of interactions.

While no specific molecular docking or dynamics studies featuring this compound have been published, the methodologies are well-established for other amino acids and small molecules.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Synthesis and Exploration of Derivatives and Analogues of 2 Amino 3,4 Dimethylhexanoic Acid

Design and Synthesis of Modified Side-Chain Analogues

The synthesis of analogues of 2-Amino-3,4-dimethylhexanoic acid, a non-proteinogenic amino acid with a branched aliphatic side-chain, would likely draw from established methods for creating other β-branched α-amino acids. These methods are crucial for exploring how modifications to the side-chain's bulk, lipophilicity, and stereochemistry could influence biological activity.

General Synthetic Strategies:

Diastereoselective Alkylation: Chiral auxiliaries are commonly employed to direct the stereoselective alkylation of enolates derived from glycine (B1666218) or other amino acid precursors. This approach allows for precise control over the stereocenters at both the α- and β-positions of the amino acid.

Biocatalytic Methods: The use of enzymes, such as transaminases, offers a highly stereoselective route to amino acids. A biocatalytic dynamic kinetic resolution process, for instance, can convert α-ketoacid precursors into β-branched α-amino acids with high diastereo- and enantioselectivity. chemrxiv.org

From Existing Chiral Pools: Synthesis can also commence from naturally occurring chiral molecules, introducing the necessary carbon framework through a series of stereocontrolled reactions.

While these methods are well-documented for a variety of unnatural amino acids, their specific application to generate a library of this compound analogues with systematic variations in the dimethylhexanoic side-chain has not been reported. Such a library would be invaluable for structure-activity relationship studies.

Incorporation of this compound and its Analogues into Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties. The incorporation of unnatural amino acids like this compound is a key strategy in peptidomimetic design. nih.gov Its bulky, hydrophobic side-chain could be used to probe specific interactions within a receptor's binding pocket or to induce a particular secondary structure in the resulting peptidomimetic.

The process typically involves standard solid-phase or solution-phase peptide synthesis, where the protected form of the unnatural amino acid is coupled to a growing peptide chain. The unique side chain of this compound could potentially:

Enhance resistance to enzymatic degradation.

Increase cell membrane permeability.

Dictate a specific peptide conformation (e.g., a β-turn).

Despite the wide application of unnatural amino acids in peptidomimetics, there are no specific studies detailing the incorporation of this compound into such molecules. acs.orgnih.gov

Structure-Property Relationships of Synthetic Analogues

The systematic synthesis and biological evaluation of analogues are fundamental to understanding structure-activity relationships (SAR) and structure-property relationships (SPR). For this compound derivatives, a focused research program would aim to correlate specific structural modifications with changes in biological activity and physicochemical properties.

Hypothetical SAR/SPR Exploration:

| Structural Modification | Potential Impact on Properties |

| Varying Alkyl Branching | Altering the position and number of methyl groups on the hexanoic acid chain would modulate the steric bulk and lipophilicity, potentially affecting binding affinity and selectivity. |

| Introducing Polar Groups | The incorporation of hydroxyl or carboxyl groups into the side-chain would increase polarity, which could influence solubility and interactions with the biological target. |

| Stereochemical Inversion | Synthesizing and testing different stereoisomers would be crucial to determine the optimal three-dimensional arrangement for activity. |

Such studies are essential for the rational design of more potent and selective therapeutic agents. nih.govmdpi.com However, the foundational data from the synthesis and testing of such analogues of this compound are currently absent from the scientific literature.

Future Research Directions and Translational Perspectives in Chemical Biology

Development of Novel Synthetic Routes to Complex Stereoisomers

The primary hurdle in harnessing the full potential of 2-amino-3,4-dimethylhexanoic acid lies in the stereocontrolled synthesis of its eight possible stereoisomers. The development of efficient, scalable, and highly diastereoselective synthetic routes is a critical area of ongoing research. Current strategies often involve multi-step sequences, and future work will focus on improving efficiency and stereochemical purity.

Key research thrusts include:

Asymmetric Hydrogenation: Homogeneous asymmetric hydrogenation is a powerful tool for setting the stereochemistry of amino acids. rsc.org For precursors to this compound, this could involve the use of chiral rhodium or iridium diphosphine catalysts to achieve dynamic kinetic resolution of α-amino-β-keto ester intermediates. researchgate.net The development of new catalysts tailored for densely substituted substrates will be crucial for improving yields and diastereomeric ratios.

Chiral Auxiliary-Mediated Alkylation: Established methods, such as Evans' asymmetric alkylation, provide a reliable way to introduce chirality. The synthesis of a related compound, (2R,3R,4R)-2-amino-3-hydroxy-4,5-dimethylhexanoic acid, successfully employed this strategy as a key step, demonstrating its applicability to similar branched structures. nih.gov Future work may explore novel, more atom-economical auxiliaries.

Substrate-Controlled Diastereoselection: The inherent stereochemistry of a starting material can be used to direct the formation of new chiral centers. For instance, syntheses starting from readily available chiral pool materials like Garner's aldehyde have been used to construct the carbon skeleton of related amino acids. researchgate.net Subsequent hydrogenation or other transformations can be influenced by the existing stereocenters, though selectivity can be variable and requires optimization. researchgate.net

Enzymatic and Chemo-enzymatic Methods: Biocatalysis offers a green and highly selective alternative for synthesizing chiral molecules. The use of transaminases or other enzymes could provide direct access to specific stereoisomers of this compound from keto-acid precursors, bypassing many of the protection and deprotection steps required in traditional synthesis.

Table 1: Overview of Synthetic Strategies for Stereoisomers of Substituted Amino Acids

| Synthetic Strategy | Key Features | Example Application/Principle | Reference |

|---|---|---|---|

| Asymmetric Hydrogenation | Use of chiral metal catalysts (e.g., Rh, Ir) with chiral ligands (e.g., DIPAMP, DuPHOS) to selectively reduce a prochiral double bond. | Synthesis of (S)-(−)-acromelobic acid via hydrogenation of a dehydroamino acid derivative. | researchgate.net |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. | Evans' asymmetric alkylation used in the synthesis of a key fragment of the natural product homophymine A. | nih.gov |

| Substrate Control | An existing chiral center in the starting material directs the stereochemical outcome of a subsequent reaction. | Synthesis of diastereomers of 2-amino-3-hydroxy-4,5-dimethylhexanoic acid starting from Garner's aldehyde. | researchgate.net |

| Asymmetric C-alkylation | A metal complex of a Schiff base (e.g., with glycine) is alkylated using a chiral auxiliary to produce optically active amino acids. | Synthesis of (S)-β-(3,4-dimethylphenyl)-α-alanine using a Ni(II) complex. |

Application as a Chiral Building Block in Advanced Organic Synthesis

With reliable synthetic routes established, this compound and its stereoisomers can serve as powerful chiral building blocks for the construction of complex, high-value molecules. tcichemicals.com The defined three-dimensional arrangement of its side chain can be used to impart specific conformations and functionalities to larger structures, particularly in the synthesis of natural product analogues and peptidomimetics.

A prime example of a similar complex amino acid being used in this capacity is the application of (2R,3R,4R)-2-amino-3-hydroxy-4,5-dimethylhexanoic acid as the lactone linkage unit in the total synthesis of homophymine A, a novel cyclodepsipeptide. nih.gov The synthesis of this specific, densely functionalized amino acid was a critical achievement that enabled the construction of the larger, biologically active macrocycle.

Future applications in this area include:

Peptidomimetics: Incorporating stereoisomers of this compound into peptide sequences can induce specific secondary structures (e.g., turns, helices) and enhance resistance to proteolytic degradation. The bulky, stereochemically-defined side chain can be used to probe or block protein-protein interactions.

Total Synthesis of Natural Products: Many complex natural products contain unusual amino acid residues. The availability of all eight stereoisomers of this compound would provide a valuable toolkit for synthetic chemists aiming to construct such molecules or their designed analogues. nih.gov

Diversity-Oriented Synthesis: This amino acid can serve as a starting point for creating libraries of structurally diverse molecules. mdpi.com The amino and carboxylic acid groups provide two distinct handles for chemical modification, allowing for the rapid generation of novel compounds for biological screening.

Table 2: Application of Non-Standard Amino Acids as Chiral Building Blocks

| Application Area | Role of the Amino Acid | Example | Reference |

|---|---|---|---|

| Natural Product Synthesis | Serves as a crucial stereochemically-defined component of a larger complex molecule. | (2R,3R,4R)-2-amino-3-hydroxy-4,5-dimethylhexanoic acid in the synthesis of homophymine A. | nih.gov |

| Peptidomimetics | Used to create peptide-like molecules with improved stability and tailored 3D structures. | Synthesis of peptide substrates with 2-amino-4-ethylhexanoic acid to probe enzyme activity. | researchgate.net |

| Heterocyclic Synthesis | Acts as a precursor for creating complex ring systems with defined stereochemistry. | Use of amino acid-derived precursors to synthesize densely substituted β-lactams. | rsc.org |

Design of Biological Probes and Chemical Tools based on this compound

The unique steric and electronic properties of this compound make it an ideal candidate for the design of specialized chemical probes to investigate biological systems. By incorporating this amino acid into larger molecules, researchers can create tools that interact with enzymes or receptors in a highly specific manner.

A relevant study demonstrated this principle by synthesizing an unnatural amino acid, 2-amino-4-ethylhexanoic acid, and incorporating it into a peptide substrate attached to a fluorescent probe (7-Amino-4-methylcoumarin). researchgate.net The steric hindrance from the branched side chain of the unnatural amino acid significantly affected the activity of the protease chymotrypsin, showcasing how such residues can be used to map the steric tolerance of an enzyme's active site. researchgate.net

Future research directions include:

Enzyme Inhibitors and Activity Probes: Designing peptide or small-molecule inhibitors where a specific stereoisomer of this compound provides a key binding interaction, potentially leading to highly selective enzyme inhibition. Attaching fluorescent or affinity tags would convert these into probes for studying enzyme function and localization.

Allosteric Modulators: The development of 3-amino-4,4-dimethyl lithocholic acid derivatives as selective allosteric activators of the phosphatase SHP1 highlights how an amino group on a rigid scaffold can be used to achieve specific biological activity. nih.gov Similarly, this compound could be used as a key fragment in the design of novel allosteric modulators.

Probing Protein-Protein Interactions: The stereochemically defined side chain can be used to mimic a natural amino acid side chain (e.g., isoleucine or valine) but with a fixed conformation. This can be used to stabilize a bioactive conformation or to introduce steric bulk that disrupts a specific protein-protein interaction.

Expanding the Scope of Bioactive Natural Product Discovery and Elucidation

While many complex amino acids are considered "unnatural" or purely synthetic, recent discoveries challenge this assumption. For example, 2-amino-3-methylhexanoic acid (AMHA), previously known only as a synthetic compound, was recently found to be a naturally occurring product in fungi like Alternaria sp. and Magnaporthe oryzae. mdpi.com This discovery revealed its potent function as a plant elicitor, inducing resistance to both temperature stress and pathogen attack. mdpi.com

This finding has profound implications for this compound:

New Targets for Natural Product Screening: The discovery of AMHA in fungi suggests that other, more complex branched-chain amino acids like this compound may also exist in nature, waiting to be discovered. This opens up new avenues for screening microbial or plant extracts for novel bioactive molecules.

Structural Elucidation: The synthesis of all possible stereoisomers of a complex molecule is often essential for determining the exact structure of a newly isolated natural product. For example, the asymmetric synthesis of four stereoisomers of a chromane (B1220400) from Ageratina grandifolia was undertaken specifically to elucidate the absolute stereochemistry of the natural compound. nih.gov Should a derivative of this compound be discovered, having synthetic routes to all its isomers would be invaluable for its structural confirmation.

Inspiration for New Agrochemicals and Pharmaceuticals: The potent biological activity of naturally derived AMHA as a plant elicitor suggests that this compound and its derivatives could serve as scaffolds for the development of new, environmentally benign agrochemicals or as leads for therapeutic agents. mdpi.comrsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-3,4-dimethylhexanoic acid with high enantiomeric purity?

- Methodological Answer : Chiral pool synthesis and diastereoselective techniques are effective for synthesizing branched-chain amino acids with stereochemical precision. For example, (2R)-2-Amino-3,5-dimethylhexanoic acid is synthesized using naturally occurring amino acids as chiral templates to ensure stereochemical fidelity . Similar strategies can be adapted for this compound by selecting appropriate starting materials and optimizing reaction conditions (e.g., temperature, catalysts) to control regioselectivity at the 3,4-dimethyl positions.

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR can resolve methyl group positions and chiral center configurations.

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., CHNO).

- X-ray Crystallography : Provides definitive stereochemical data if single crystals are obtainable.

Refer to PubChem-derived structural data for analogous compounds (e.g., 3-Amino-2-hydroxy-5-methylhexanoic acid) to cross-validate spectral assignments .

Q. What biochemical roles might this compound play in metabolic pathways?

- Methodological Answer : Branched-chain amino acids (BCAAs) often serve as substrates for enzymes like aminotransferases or dehydrogenases. For example, (2R)-2-Amino-3,5-dimethylhexanoic acid is implicated in neurotransmitter synthesis and metabolic regulation . Investigate this compound’s activity via in vitro enzyme assays (e.g., monitoring NADH production in dehydrogenase reactions) or isotopic labeling to trace metabolic incorporation.

Advanced Research Questions

Q. How does stereochemistry at the 3,4-dimethyl positions influence interactions with metabolic enzymes?

- Methodological Answer :

- Molecular Docking Simulations : Compare enantiomers (e.g., 3R,4S vs. 3S,4R) to predict binding affinities with target enzymes like leucine dehydrogenase.

- Enzymatic Kinetics : Measure and values for stereoisomers using purified enzymes.

Evidence from (3R,4S)-3-amino-4-methylhexanoic acid suggests that stereochemistry significantly impacts substrate specificity in peptide synthesis .

Q. How can researchers resolve discrepancies in reported enzymatic inhibition data for this compound?

- Methodological Answer :

- Standardize Assay Conditions : Control variables like pH, temperature, and cofactor concentrations.

- Purity Validation : Use HPLC or chiral chromatography to confirm enantiomeric excess (>98%).

- Cross-Validation : Compare results across multiple enzyme isoforms (e.g., mitochondrial vs. cytosolic dehydrogenases).

Contradictions in similar compounds (e.g., conflicting inhibition data for 3-Amino-2-hydroxy-5-methylhexanoic acid) often arise from impurities or assay variability .

Q. What advanced strategies can elucidate the compound’s in vivo pharmacokinetics?

- Methodological Answer :

- Stable Isotope Labeling : Synthesize C- or N-labeled derivatives for mass spectrometry-based tracking in animal models.

- Microsomal Stability Assays : Assess hepatic metabolism using liver microsomes to predict clearance rates.

- Tissue Distribution Studies : Use autoradiography or fluorescent tagging to monitor accumulation in target organs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.